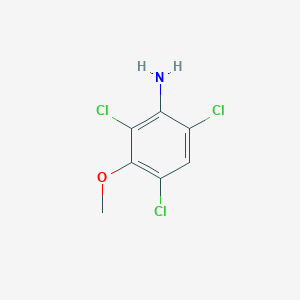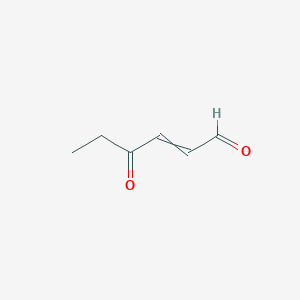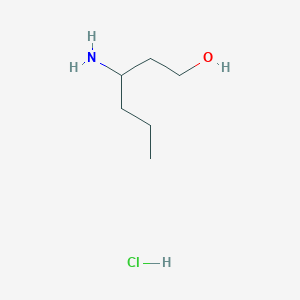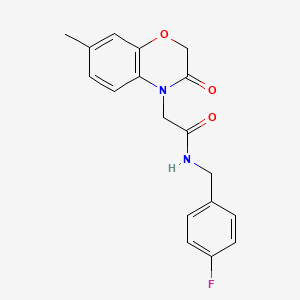
2,4,6-Trichloro-3-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-3-methoxyaniline: is an organic compound with the molecular formula C7H6Cl3NO It is a derivative of aniline, where three chlorine atoms are substituted at the 2, 4, and 6 positions of the benzene ring, and a methoxy group is substituted at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trichloro-3-methoxyaniline can be synthesized through a multi-step process involving the chlorination of aniline followed by methoxylation. One common method involves the reaction of aniline with chlorine gas in the presence of a solvent such as carbon tetrachloride to produce 2,4,6-trichloroaniline. This intermediate is then reacted with methanol in the presence of a base to introduce the methoxy group at the 3 position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and methoxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloro-3-methoxyaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or other alkoxides in an alcohol solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include substituted anilines, thiols, or ethers.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include amines or other reduced derivatives.
Scientific Research Applications
Chemistry: 2,4,6-Trichloro-3-methoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated anilines on biological systems
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-3-methoxyaniline involves its interaction with specific molecular targets in biological systems. The chlorine atoms and methoxy group influence its reactivity and binding affinity to enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
2,4,6-Trichloroaniline: Similar structure but lacks the methoxy group.
2,4,6-Trichloroanisole: Similar structure but with a methoxy group at the 1 position instead of the 3 position.
3,5-Dichloro-4-methoxyaniline: Similar structure but with fewer chlorine atoms.
Uniqueness: 2,4,6-Trichloro-3-methoxyaniline is unique due to the specific positioning of the chlorine atoms and the methoxy group, which confer distinct chemical properties and reactivity. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6Cl3NO |
|---|---|
Molecular Weight |
226.5 g/mol |
IUPAC Name |
2,4,6-trichloro-3-methoxyaniline |
InChI |
InChI=1S/C7H6Cl3NO/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2H,11H2,1H3 |
InChI Key |
HYRLMRIJGIOSQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1Cl)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12501021.png)
![4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12501022.png)
![[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B12501026.png)
![2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12501033.png)

![N-[2-(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)ethyl]-1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12501043.png)



![5-methyl-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12501070.png)

![Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501077.png)
